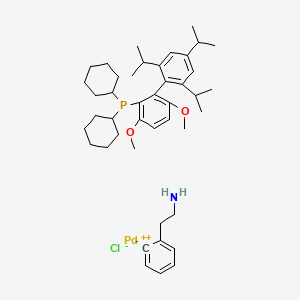
BrettPhosPalladacycle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BrettPhosPalladacycle is a palladium-based compound known for its role as a catalyst in various chemical reactions. It is a member of the Buchwald precatalysts series and is widely used in cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-heteroatom bonds . The compound is characterized by its high efficiency and selectivity, making it a valuable tool in organic synthesis.
Preparation Methods
The synthesis of BrettPhosPalladacycle typically involves the formation of a palladium complex with a phosphine ligand. The general synthetic route includes the reaction of a palladium salt with a phosphine ligand, followed by the addition of an amine . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
BrettPhosPalladacycle is primarily used as a catalyst in cross-coupling reactions. These reactions include:
C-C Coupling: Formation of carbon-carbon bonds using aryl mesylates with electron-deficient anilines.
C-N Coupling: Rapid C-N bond-forming processes at low catalyst loading.
C-O, C-F, C-CF3, and C-S Coupling: Formation of various carbon-heteroatom bonds.
Common reagents used in these reactions include aryl halides, amines, and bases such as sodium tert-butoxide. The major products formed are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
BrettPhosPalladacycle has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BrettPhosPalladacycle involves the formation of an active palladium(0) species from the precatalyst. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions . The molecular targets include aryl halides and amines, and the pathways involved are primarily those of palladium-catalyzed cross-coupling .
Comparison with Similar Compounds
BrettPhosPalladacycle is unique due to its high efficiency and selectivity in catalysis. Similar compounds include:
XPhos Palladacycle: Another Buchwald precatalyst with similar applications but different ligand structures.
SPhos Palladacycle: Known for its use in Suzuki-Miyaura coupling reactions.
Xantphos Palladacycle: Utilized in various cross-coupling reactions, offering different selectivity and reactivity profiles.
These compounds share similar catalytic properties but differ in their ligand structures and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C43H63ClNO2PPd |
|---|---|
Molecular Weight |
798.8 g/mol |
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);2-phenylethanamine;chloride |
InChI |
InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
InChI Key |
IWMMXPNBCHCFCY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















